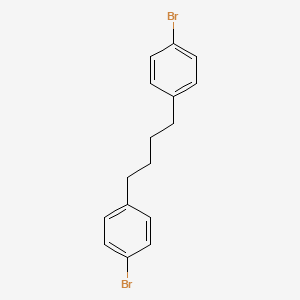
1,1'-(Butane-1,4-diyl)bis(4-bromobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) is an organic compound with the molecular formula C16H16Br2 It consists of a butane-1,4-diyl linker connecting two 4-bromobenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) typically involves the bromination of a precursor compound. One common method is the bromination of 1,1’-(Butane-1,4-diyl)bis(benzene) using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para positions of the benzene rings.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include 1,1’-(Butane-1,4-diyl)bis(4-hydroxybenzene), 1,1’-(Butane-1,4-diyl)bis(4-aminobenzene), and 1,1’-(Butane-1,4-diyl)bis(4-thiolbenzene).
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: The major product is 1,1’-(Butane-1,4-diyl)bis(benzene).
Applications De Recherche Scientifique
1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and electronic materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new covalent bonds. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) can be compared with other similar compounds, such as:
1,1’-(Butane-1,4-diyl)bis(benzene): Lacks the bromine atoms and has different reactivity and applications.
1,1’-(Butane-1,4-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
1,1’-(Butane-1,4-diyl)bis(4-fluorobenzene):
The uniqueness of 1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) lies in its specific reactivity due to the presence of bromine atoms, which can participate in various chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
89761-06-8 |
|---|---|
Formule moléculaire |
C16H16Br2 |
Poids moléculaire |
368.11 g/mol |
Nom IUPAC |
1-bromo-4-[4-(4-bromophenyl)butyl]benzene |
InChI |
InChI=1S/C16H16Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H,1-4H2 |
Clé InChI |
LKOXIIJYININIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCC2=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


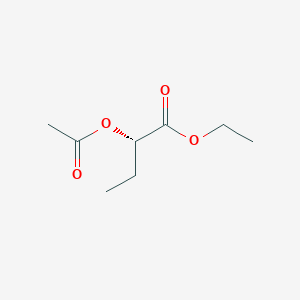
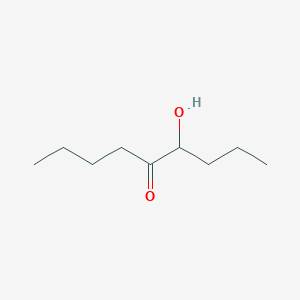
![9-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14383167.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B14383175.png)
![4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B14383176.png)
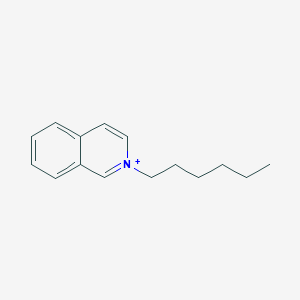

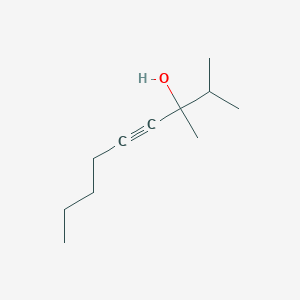
![N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B14383200.png)
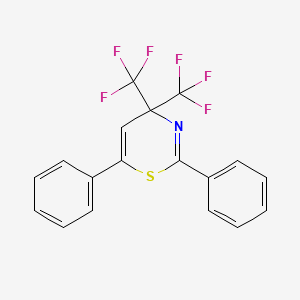

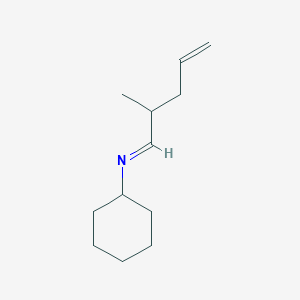
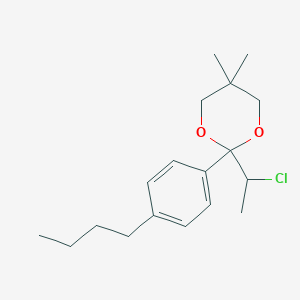
![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
